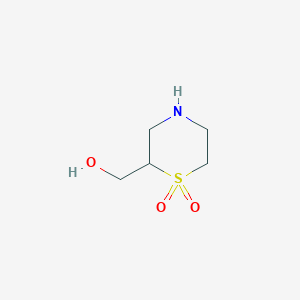
2-(hydroxymethyl)-1lambda6-thiomorpholine-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)-1lambda6-thiomorpholine-1,1-dione (also known as Thiomorpholine-2,6-dione) is a cyclic keto-enol tautomer of 2-amino-1,3-thiazole-4-carboxylic acid (ATC). It is a versatile molecule with numerous applications in the fields of synthetic organic chemistry, biochemistry, and pharmacology. Thiomorpholine-2,6-dione is a starting material for the synthesis of a variety of compounds, including thioamides, thioureas, and thioesters. It has been used as a building block for the synthesis of biologically active molecules, such as antibiotics, antivirals, and antifungals. Additionally, it has been used as a starting material for the synthesis of peptides, proteins, and other biologically active compounds.
Aplicaciones Científicas De Investigación
Thiomorpholine-2,6-dione has been used as a starting material for the synthesis of a variety of compounds, including thioamides, thioureas, and thioesters. It has been used as a building block for the synthesis of biologically active molecules, such as antibiotics, antivirals, and antifungals. Additionally, it has been used as a starting material for the synthesis of peptides, proteins, and other biologically active compounds. Thiomorpholine-2,6-dione has also been used in the synthesis of polymers, dyes, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Thiomorpholine-2,6-dione is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins, which are hormones that are involved in inflammation, pain, and fever. By inhibiting the activity of COX-2, Thiomorpholine-2,6-dione is thought to reduce the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
Thiomorpholine-2,6-dione has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has been shown to reduce inflammation and pain in a variety of animal models. Additionally, it has been shown to reduce fever in rats. Thiomorpholine-2,6-dione has also been shown to have antioxidant and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Thiomorpholine-2,6-dione in laboratory experiments is its versatility. It can be used as a starting material for the synthesis of a wide variety of compounds. Additionally, it is relatively easy to synthesize and is generally available at low cost. The main limitation of using Thiomorpholine-2,6-dione in laboratory experiments is its toxicity. Thiomorpholine-2,6-dione is toxic and should be handled with care.
Direcciones Futuras
The potential applications of Thiomorpholine-2,6-dione are vast and varied. It has been used in the synthesis of compounds with a wide range of biological activities, including antibiotics, antivirals, antifungals, antioxidants, and anti-cancer agents. Additionally, it has been used as a starting material for the synthesis of peptides, proteins, and other biologically active compounds. Further research is needed to fully explore the potential of Thiomorpholine-2,6-dione. Additionally, further research is needed to better understand its mechanism of action and to develop more efficient and economical synthesis methods.
Métodos De Síntesis
The synthesis of Thiomorpholine-2,6-dione can be achieved via two different methods: the condensation of thiosemicarbazide and formaldehyde, and the condensation of thiosemicarbazide and formic acid. The first method involves the reaction of thiosemicarbazide (TSC) with formaldehyde to form a Schiff base. The Schiff base is then treated with aqueous acid to yield Thiomorpholine-2,6-dione. The second method involves the reaction of TSC with formic acid to form an intermediate, which is then treated with aqueous acid to yield Thiomorpholine-2,6-dione. The yields for both methods are typically high and both are simple and economical.
Propiedades
IUPAC Name |
(1,1-dioxo-1,4-thiazinan-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c7-4-5-3-6-1-2-10(5,8)9/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORXINCZKVEBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C(CN1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)-1lambda6-thiomorpholine-1,1-dione | |
CAS RN |
1784387-26-3 |
Source


|
| Record name | (1,1-dioxo-1,4-thiazinan-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[3-(1,3-dioxaindan-5-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate](/img/structure/B6598559.png)
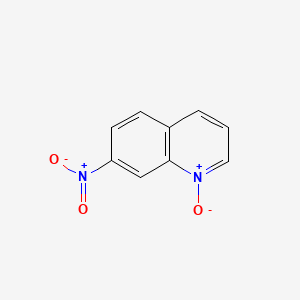
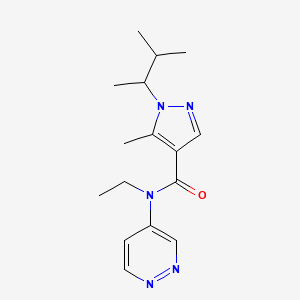
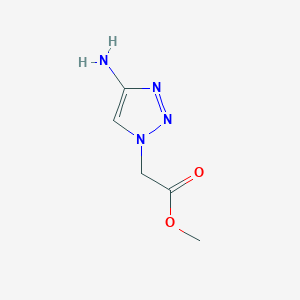
![2-methyl-N-[(1E)-2,2,2-trifluoroethylidene]propane-2-sulfinamide](/img/structure/B6598586.png)
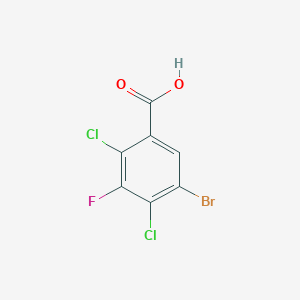

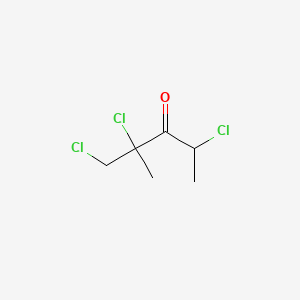
![7-[4-(difluoromethoxy)benzenesulfonyl]-2-(4-methoxybenzenesulfonyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B6598622.png)

![2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6598638.png)
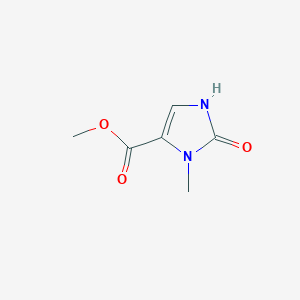
![7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol](/img/structure/B6598648.png)
